molecular formula C23H25NO3 B11375734 2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11375734
M. Wt: 363.4 g/mol
InChI Key: OEFFPXHSPVNIJQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core substituted with ethoxy, ethylbenzyl, and furan-2-ylmethyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Substitution Reactions: The ethoxy group can be introduced via an etherification reaction, while the ethylbenzyl and furan-2-ylmethyl groups can be added through alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethylbenzyl and furan-2-ylmethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the benzamide core, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating specific diseases or conditions.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the ethoxy group.

    2-ethoxy-N-(benzyl)-N-(furan-2-ylmethyl)benzamide: Lacks the ethyl group on the benzyl moiety.

    2-ethoxy-N-(4-ethylbenzyl)-N-(methyl)benzamide: Lacks the furan-2-ylmethyl group.

Uniqueness

The presence of the ethoxy, ethylbenzyl, and furan-2-ylmethyl groups in 2-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide may confer unique chemical and biological properties, distinguishing it from similar compounds. These substitutions could influence its reactivity, solubility, and interactions with biological targets.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

2-ethoxy-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H25NO3/c1-3-18-11-13-19(14-12-18)16-24(17-20-8-7-15-27-20)23(25)21-9-5-6-10-22(21)26-4-2/h5-15H,3-4,16-17H2,1-2H3

InChI Key

OEFFPXHSPVNIJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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